![molecular formula C20H20O5 B12601105 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one CAS No. 631922-05-9](/img/structure/B12601105.png)
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran derivatives. One common method includes the use of vanillin derivatives and appropriate alkylating agents under controlled conditions. The reaction often requires a base such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives .
Scientific Research Applications
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. In cancer cells, it may induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids. The presence of butoxy and methoxy groups can influence its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development .
Biological Activity
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula: C20H20O5
- Molecular Weight: 340.37 g/mol
- CAS Number: 631922-05-9
- IUPAC Name: 2-(4-butoxy-3-methoxyphenyl)-7-hydroxy-4H-chromen-4-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzopyran derivatives, including the compound in focus. The antiproliferative activity was assessed against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy | MDA-MB-231 (Breast) | 22.2 |
SKOV-3 (Ovarian) | 18.5 | |
PC-3 (Prostate) | 19.0 | |
DU-145 (Prostate) | 20.0 |
The compound exhibited IC50 values ranging from 18.5 to 22.2 μM across different cancer cell lines, indicating a promising profile for further development as an anticancer agent .
Anti-inflammatory Effects
Benzopyran derivatives have also been studied for their anti-inflammatory properties. In vitro assays revealed that the compound significantly inhibited the production of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In a study examining the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to reduce levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 μM . This suggests a potential application in treating inflammatory diseases.
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, benzopyran derivatives exhibit a range of other biological activities:
- Antioxidant Activity: The compound demonstrated significant free radical scavenging activity, which is critical for protecting cells from oxidative stress.
- Antimicrobial Activity: Preliminary tests indicated that it has inhibitory effects against various bacterial strains.
- Antidiabetic Potential: Some studies suggest that benzopyran derivatives may enhance insulin sensitivity and glucose uptake in muscle cells.
Structure-Activity Relationship (SAR)
The biological activity of benzopyran derivatives can often be correlated with their structural features. For instance, the presence of specific substituents on the benzopyran ring can enhance or diminish activity.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Methoxy Group (–OCH3) | Increases anticancer activity |
Butoxy Group (–OCH2CH2CH3) | Enhances solubility and bioavailability |
Hydroxyl Group (–OH) | Critical for antioxidant activity |
Properties
CAS No. |
631922-05-9 |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-3-4-9-24-17-8-5-13(10-20(17)23-2)18-12-16(22)15-7-6-14(21)11-19(15)25-18/h5-8,10-12,21H,3-4,9H2,1-2H3 |
InChI Key |
GYYYKNVYWKLRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |
Origin of Product |
United States |
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